molecular formula C16H15NO4S4 B6477640 methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate CAS No. 2640836-21-9

methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B6477640
CAS No.: 2640836-21-9
M. Wt: 413.6 g/mol
InChI Key: UHAJSUFSAJEPAN-UHFFFAOYSA-N
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Description

Methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring system Thiophene derivatives are known for their significant roles in various fields, including organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the bithiophene moiety, followed by its functionalization with an ethylsulfamoyl group. The final step involves the esterification of the thiophene-2-carboxylate.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process. The specific conditions, such as temperature, pressure, and choice of solvents, would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are typically utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-amino-2-thiophene carboxylate

Uniqueness

Methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.

Properties

IUPAC Name

methyl 3-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S4/c1-21-16(18)15-14(7-10-23-15)25(19,20)17-8-6-11-4-5-13(24-11)12-3-2-9-22-12/h2-5,7,9-10,17H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAJSUFSAJEPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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